molecular formula C18H29BrN4O2 B2483519 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 189126-81-6

8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2483519
CAS No.: 189126-81-6
M. Wt: 413.36
InChI Key: HRBBOFDOAJDYSH-UHFFFAOYSA-N
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Description

8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a bromine atom at the 8th position, a dodecyl chain at the 7th position, and a methyl group at the 3rd position of the purine ring.

Scientific Research Applications

8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Alkylation: The dodecyl chain can be introduced via alkylation reactions using dodecyl halides (e.g., dodecyl bromide) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Methylation: The methyl group at the 3rd position can be introduced using methylating agents like methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the dodecyl chain.

    Reduction: De-brominated or hydrogenated products.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The bromine atom and the dodecyl chain can influence the compound’s binding affinity to proteins and enzymes. The purine ring structure allows it to mimic natural nucleotides, potentially interfering with DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-7-dodecyl-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group at the 3rd position.

    7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom at the 8th position.

    8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the dodecyl chain at the 7th position.

Uniqueness

The presence of all three substituents (bromine, dodecyl chain, and methyl group) in 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione makes it unique

Properties

IUPAC Name

8-bromo-7-dodecyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BrN4O2/c1-3-4-5-6-7-8-9-10-11-12-13-23-14-15(20-17(23)19)22(2)18(25)21-16(14)24/h3-13H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBBOFDOAJDYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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